4-(4-Nitrophenylazo)phenol
CAS No.: 1435-60-5
Cat. No.: VC20931754
Molecular Formula: C12H9N3O3
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1435-60-5 |
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Molecular Formula | C12H9N3O3 |
Molecular Weight | 243.22 g/mol |
IUPAC Name | 4-[(4-nitrophenyl)diazenyl]phenol |
Standard InChI | InChI=1S/C12H9N3O3/c16-12-7-3-10(4-8-12)14-13-9-1-5-11(6-2-9)15(17)18/h1-8,16H |
Standard InChI Key | ISHCVXKNSGUMPL-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=O)C=CC1=NNC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES | C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Melting Point | 216.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
4-(4-Nitrophenylazo)phenol belongs to the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This structural feature is responsible for the compound's distinctive properties and reactivity patterns.
Physical Properties
4-(4-Nitrophenylazo)phenol typically exists as a crystalline powder at room temperature with distinctive coloration due to its extended conjugated system . The compound's physical properties are influenced by the presence of both hydrogen-bonding capabilities (through the phenolic hydroxyl group) and strong dipole moments (due to the nitro group).
The physical state of the compound is reported as a crystalline powder, which is typical for many aromatic organic compounds with moderate molecular weight . Its vibrant color is attributed to the azo chromophore, which absorbs light in the visible region of the electromagnetic spectrum.
Synthesis Methodologies
Laboratory Synthesis Procedures
The primary method for synthesizing 4-(4-Nitrophenylazo)phenol involves a two-step process: diazotization followed by coupling reaction. This synthetic route is well-established and widely employed in both laboratory and industrial settings.
The synthesis typically follows these steps:
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Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at controlled low temperatures (0-5°C). This reaction forms the diazonium salt of 4-nitroaniline.
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Coupling Reaction: The diazonium salt is subsequently coupled with phenol in an alkaline medium, typically using sodium hydroxide (NaOH). This coupling reaction results in the formation of 4-(4-Nitrophenylazo)phenol.
The reaction can be represented by the following scheme: -
4-NO2-C6H4-NH2 + NaNO2 + HCl → 4-NO2-C6H4-N2+ Cl- + H2O + NaCl
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4-NO2-C6H4-N2+ Cl- + HO-C6H5 → 4-NO2-C6H4-N=N-C6H4-OH + HCl
Temperature control during the diazotization step is critical, as diazonium salts are generally unstable at temperatures above 5°C and may decompose, leading to reduced yields and unwanted byproducts.
Chemical Reactivity Profile
Characteristic Reactions
4-(4-Nitrophenylazo)phenol exhibits diverse reactivity patterns, primarily influenced by its functional groups: the nitro group, the azo linkage, and the phenolic hydroxyl group.
Reduction Reactions
The nitro group (−NO2) in 4-(4-Nitrophenylazo)phenol can undergo reduction to form an amino group (−NH2). This transformation can be accomplished using various reducing agents, including:
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Tin (Sn) in hydrochloric acid (HCl)
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Catalytic hydrogenation (H2/Pt or H2/Pd)
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Iron in acidic conditions
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Sodium sulfide (Na2S)
The reduction typically produces 4-(4-aminophenylazo)phenol, which itself has applications in dye synthesis and can serve as an intermediate for further functionalization.
Substitution Reactions
The phenolic hydroxyl group in 4-(4-Nitrophenylazo)phenol can participate in various substitution reactions:
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Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring toward electrophilic attack, enabling reactions such as nitration, sulfonation, and halogenation.
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O-Alkylation/Acylation: The phenolic hydroxyl can undergo alkylation with alkyl halides or acylation with acid chlorides/anhydrides to form ethers or esters, respectively.
Oxidation Reactions
The phenolic hydroxyl group can be oxidized to form quinone structures using oxidizing agents such as:
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Potassium permanganate (KMnO4)
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Chromium trioxide (CrO3)
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Hydrogen peroxide (H2O2) in the presence of catalysts
Tautomerism and Structural Dynamics
4-(4-Nitrophenylazo)phenol can exhibit azo-hydrazone tautomerism, which influences its reactivity and interaction with various molecular targets. This tautomerism involves the equilibrium between the azo form (−N=N−) and the hydrazone form (−NH−N=). The tautomeric equilibrium is influenced by factors such as solvent polarity, pH, and temperature.
Applications and Utility
Dye Industry Applications
The primary application of 4-(4-Nitrophenylazo)phenol is in the synthesis of azo dyes, which are widely employed in various industries. The compound's structural features, particularly the azo linkage and the nitro group, contribute to its chromophoric properties and color stability.
Similar compounds like 4-(4-Nitrophenylazo)resorcinol serve as vibrant dyes in textiles and plastics, providing excellent color stability and brightness. These compounds are ideal for industries requiring long-lasting coloration . By analogy, 4-(4-Nitrophenylazo)phenol is expected to exhibit similar properties and applications in the dye industry.
Analytical Chemistry Applications
4-(4-Nitrophenylazo)phenol and its structural analogs are valuable reagents in analytical chemistry, particularly in spectrophotometric methods for metal ion detection and quantification . The compound's ability to form colored complexes with certain metal ions makes it useful for:
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Colorimetric determination of metal ions
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Extraction and preconcentration of metal species
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Development of chemical sensors for environmental monitoring and quality control
Related compounds have shown promise as extractive-spectrophotometric reagents for metals like silver and copper, suggesting similar potential for 4-(4-Nitrophenylazo)phenol.
Research and Development Applications
In scientific research, 4-(4-Nitrophenylazo)phenol has several applications:
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Chemical Synthesis: It serves as a precursor and building block for more complex molecules, particularly in dye chemistry.
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Biochemical Assays: The compound is utilized in biochemical studies to investigate enzyme activities and protein interactions.
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Material Science: It contributes to the development of smart materials that exhibit chromic behavior (change color in response to environmental stimuli) .
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Solvatochromic Studies: Related nitrophenyl compounds exhibit solvatochromism (color changes in different solvents), suggesting potential applications in solvent polarity studies and sensor development .
Comparative Analysis with Related Compounds
Structural Analogs
4-(4-Nitrophenylazo)phenol belongs to a family of structurally related azo compounds, each with distinct properties and applications. The table below compares 4-(4-Nitrophenylazo)phenol with some of its structural analogs:
Structure-Property Relationships
The structure of 4-(4-Nitrophenylazo)phenol directly influences its properties:
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Chromophoric Properties: The azo group (−N=N−) in conjunction with the aromatic rings forms a chromophoric system responsible for the compound's color. The nitro group further extends this conjugation, influencing the absorption spectrum.
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Acidity: The phenolic hydroxyl group exhibits enhanced acidity compared to simple phenols due to the electron-withdrawing effect of the nitro group transmitted through the azo linkage .
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Solvatochromic Behavior: Related compounds show solvatochromic behavior, with absorption spectra varying in different solvents. This is attributed to differential stabilization of ground and excited states by solvent interactions .
Spectroscopic and Analytical Characterization
Spectroscopic Properties
The spectroscopic properties of 4-(4-Nitrophenylazo)phenol are dominated by its extended conjugated system involving the azo linkage and the aromatic rings. Based on studies of related compounds, including nitrostyryl phenols, the following spectroscopic characteristics can be inferred:
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UV-Visible Spectroscopy: The compound exhibits strong absorption bands in the visible region due to π–π* electronic transitions. These transitions have an intramolecular charge-transfer character, with electron density moving from the electron-donating phenolate group toward the electron-withdrawing nitro group .
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Solvatochromism: Like related compounds, 4-(4-Nitrophenylazo)phenol likely exhibits solvatochromism, with its absorption maxima shifting depending on solvent polarity. This behavior arises from differential stabilization of ground and excited states in various solvents .
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Effects of Deprotonation: Deprotonation of the phenolic hydroxyl group significantly alters the compound's electronic structure and spectroscopic properties. The deprotonated form typically shows:
Molecular Orbital Considerations
Based on computational studies of related nitro-substituted phenolic compounds, the following molecular orbital characteristics can be inferred for 4-(4-Nitrophenylazo)phenol:
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In the Protonated Form:
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After Deprotonation:
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The HOMO extends toward the entire molecule, including the nitro group
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There is a decrease in the HOMO-LUMO energy gap, consistent with enhanced electron delocalization These molecular orbital characteristics explain the compound's electronic properties and its behavior in various chemical and spectroscopic processes.
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